molecular formula C7H10N2 B1293956 N-Methyl-o-phenylenediamine CAS No. 4760-34-3

N-Methyl-o-phenylenediamine

Cat. No.: B1293956
CAS No.: 4760-34-3
M. Wt: 122.17 g/mol
InChI Key: RPKCLSMBVQLWIN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Methyl-1,2-phenylenediamine is an ortho-diamine. In situ generated diazonium cations of N-methyl-1,2-phenylenediamine were used for the electrochemical modification of glassy carbon electrode.

Properties

IUPAC Name

2-N-methylbenzene-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2/c1-9-7-5-3-2-4-6(7)8/h2-5,9H,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPKCLSMBVQLWIN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=CC=CC=C1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1043756
Record name N-Methyl-o-phenylenediamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1043756
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

122.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4760-34-3
Record name N-Methyl-1,2-phenylenediamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4760-34-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Methyl-o-phenylenediamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004760343
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,2-Benzenediamine, N1-methyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name N-Methyl-o-phenylenediamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1043756
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-methylbenzene-1,2-diamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.022.997
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name N-METHYL-O-PHENYLENEDIAMINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ROI30FPR50
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

N-Methyl-1,2-diaminobenzene was prepared using an adaptation of the method of Tsuji et al. (J. Org. Chem. 55:580 (1990)). Zn powder (8.07 g, 0.123 mol), CaCl2 (807 mg), H2O (9.9 mL) and 30 mL EtOH were combined and brought to reflux as described for 4-fluoro-1,2-diaminobenzene (see Example 10), and to this mixture was added slowly dropwise a solution of N-methyl-2-nitroaniline (1.50 g, 9.86 mmol) in 15 mL EtOH. Analysis and workup were as described for 4-fluoro-1,2-diaminobenzene except that the reaction residue was dissolved in 50 ml Et2O. This Et2O solution was then extracted with 3×25 mL 1N HCl and the aqueous layers combined and basified with 5 g of 50% NaOH solution. This solution was then extracted with 3×25 mL Et2O. These Et2O layers were then combined, dried (MgSO4) and the solvent evaporated at reduced pressure to yield 911.1 mg (76.1%) of a dark brown oil. 1H NMR (CDCl2) δ2.87 (s, 3H, CH3), 3.31 (br s, 3H, NH), 6.67 (m, 3H, ArH), 6.86 (m, 1H, ArH).
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
807 mg
Type
reactant
Reaction Step Two
Name
Quantity
9.9 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
1.5 g
Type
reactant
Reaction Step Five
Name
Quantity
15 mL
Type
solvent
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Name
Quantity
50 mL
Type
solvent
Reaction Step Seven
Name
Quantity
8.07 g
Type
catalyst
Reaction Step Eight

Synthesis routes and methods II

Procedure details

To one liter of methanol were added 89 grams (0.82 mole) of o-phenylenediamine and 25.7 ml. (0.41 mole) of methyl iodide. The mixture was refluxed for 2 hours, and an additional 25.7 ml. (0.41 mole) of methyl iodide then were added. The total mixture was refluxed for 12 hours. The major portion of the methanol then was removed in vacuo. The residual brown oil was poured into two liters of crushed ice, and the pH of the mixture was raised to 9.0 by addition of potassium hydroxide. The resulting mixture then was extracted with ethyl ether, and the extract was dried over potassium carbonate. The ether was removed in vacuo, and the residue was distilled at about 120° C./8 mm. to obtain N-methyl-o-phenylenediamine as a yellow oil which turned brown upon standing.
Quantity
0.41 mol
Type
reactant
Reaction Step One
Quantity
0.41 mol
Type
reactant
Reaction Step Two
Quantity
89 g
Type
reactant
Reaction Step Three
Quantity
1 L
Type
solvent
Reaction Step Three

Synthesis routes and methods III

Procedure details

A mixture composed of 15.2 g (0.1 mol) of N-methyl-2-nitroaniline, 24 g of reduced iron, 0.8 g of ammonium chloride, 20 ml of water and 200 ml of isopropanol was stirred with heating at about 100° C. for 30 minutes in a 1 liter 3 necked flask. The reaction solution was filtered and the filtrate was concentrated under reduced pressure to obtain the crude product of N-methylphenylenediamine. The compound was dissolved in 100 ml of tetrahydrofuran, to which was added 8.7 g (0.11 mol) of pyridine and to which was added dropwise 36 g (0.1 mol) of tribromoacetyl bromide under cooling with ice. After the completion of the dropwise addition, the mixture was stirred at room temperature for 1 hour and then under heating on a steam bath for about 2 hours. The reaction solution was poured into about 500 ml of ice water and the crystals thus-deposited were collected by filtration to obtain 10.6 g of Compound (II-15). A melting point was 108° to 112° C.
Quantity
15.2 g
Type
reactant
Reaction Step One
[Compound]
Name
reduced iron
Quantity
24 g
Type
reactant
Reaction Step Two
Quantity
0.8 g
Type
reactant
Reaction Step Three
Name
Quantity
20 mL
Type
reactant
Reaction Step Four
[Compound]
Name
3
Quantity
1 L
Type
reactant
Reaction Step Five
Quantity
200 mL
Type
solvent
Reaction Step Six

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-Methyl-o-phenylenediamine
Reactant of Route 2
Reactant of Route 2
N-Methyl-o-phenylenediamine
Reactant of Route 3
Reactant of Route 3
N-Methyl-o-phenylenediamine
Reactant of Route 4
N-Methyl-o-phenylenediamine
Reactant of Route 5
N-Methyl-o-phenylenediamine
Reactant of Route 6
Reactant of Route 6
N-Methyl-o-phenylenediamine
Customer
Q & A

A: N-Methyl-o-phenylenediamine serves as a versatile building block for constructing various heterocyclic compounds. Its reaction with aldehydes or ketones can lead to the formation of benzimidazoles, while its condensation with β-ketoesters can yield diazepinones or other heterocyclic systems. [, , ]

A: The presence of two adjacent amine groups (o-phenylenediamine moiety) in this compound enables it to react with aldehydes or ketones, leading to ring closure and the formation of benzimidazole derivatives. This reaction is facilitated by the nucleophilicity of the amine groups and the electrophilicity of the carbonyl group in aldehydes or ketones. [, , , ]

A: Yes, Telmisartan, an antihypertensive drug classified as an angiotensin II receptor antagonist, is synthesized using this compound as a key building block. The synthesis typically involves a multi-step process starting with 3-methyl-4-nitrobenzoic acid. [, , , ]

A: In the synthesis of Telmisartan, this compound reacts with a benzimidazole derivative (2-n-propyl-4-methyl-6-carboxybenzimidazole) in the presence of a condensing agent like polyphosphoric acid. This reaction forms a crucial benzimidazole moiety within the Telmisartan structure. [, , ]

A: Yes, this compound has shown potential in modifying electrode surfaces. For example, it's used to introduce aryl groups with aliphatic amine functionalities onto glassy carbon electrodes. This modification is achieved through electrochemical reduction of in situ generated diazonium cations in aqueous media. []

A: This modification can significantly influence the electron transfer properties of the electrode, making it suitable for specific electrochemical applications, such as sensing or catalysis. The grafted aryl groups can act as redox mediators, facilitating electron transfer between the electrode surface and the analyte of interest. []

A: Research has explored the application of this compound in developing amperometric uric acid sensors. A redox polymer, poly(this compound) (poly-MPD), containing phenazine units, has shown the ability to mediate electrons from uricase (UOx) to an electrode during the enzymatic oxidation of uric acid. []

A: Poly-MPD facilitates efficient electron transfer between the enzyme's active site and the electrode, leading to a fast response time and sensitive detection of uric acid. This characteristic makes poly-MPD-based sensors suitable for applications requiring rapid and accurate uric acid monitoring. []

A: Yes, research shows that 1-Methyl-2-(o-nitrophenyl)benzimidazoline, a derivative of this compound, functions as a reducing agent, selectively reducing carbon-carbon double bonds in electron-deficient olefins. This reaction provides a method for synthesizing saturated compounds from their corresponding unsaturated counterparts. []

A: While the exact mechanism requires further investigation, studies suggest a synchronous transfer of a hydride ion from the benzimidazoline ring and a proton from the solvent to the olefin, leading to the formation of the saturated product and a benzimidazole derivative. []

A: Yes, this compound dihydrochloride has been identified as a potential genotoxic impurity in Telmisartan drug substances. Consequently, validated RP-HPLC methods have been developed to quantify this impurity and ensure its levels are below regulatory limits. []

A: Genotoxic impurities, like this compound, can potentially interact with DNA and cause mutations, posing a risk of carcinogenicity. Therefore, strict control of this impurity in pharmaceuticals is essential to guarantee patient safety. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.